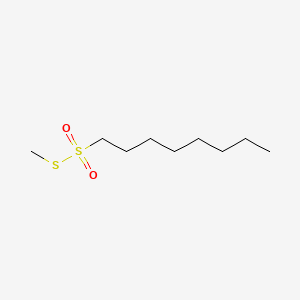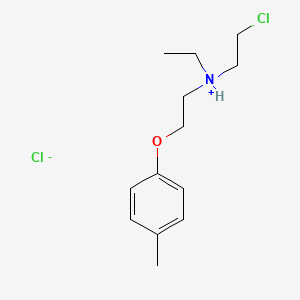
4-Methylphenoxyethyl-beta-chloroethylethylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylphenoxyethyl-beta-chloroethylethylamine hydrochloride is an organic compound that belongs to the class of phenoxyethylamines. This compound is characterized by the presence of a methyl group attached to the phenoxy ring, a beta-chloroethyl group, and an ethylamine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenoxyethyl-beta-chloroethylethylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylphenol and beta-chloroethylamine as the primary starting materials.
Etherification: 4-Methylphenol is reacted with an alkylating agent, such as ethylene oxide, to form 4-methylphenoxyethanol.
Chlorination: The 4-methylphenoxyethanol is then chlorinated using thionyl chloride or phosphorus trichloride to produce 4-methylphenoxyethyl chloride.
Amination: The 4-methylphenoxyethyl chloride is reacted with beta-chloroethylamine in the presence of a base, such as sodium hydroxide, to yield 4-Methylphenoxyethyl-beta-chloroethylethylamine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and distillation.
化学反応の分析
Types of Reactions
4-Methylphenoxyethyl-beta-chloroethylethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the beta-chloroethyl group, where nucleophiles such as thiols, amines, or alkoxides replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Thiol, amine, or alkoxide-substituted products.
科学的研究の応用
4-Methylphenoxyethyl-beta-chloroethylethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Methylphenoxyethyl-beta-chloroethylethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Methylphenethylamine: Shares the phenethylamine core structure but lacks the beta-chloroethyl and ethylamine groups.
4-Methylphenoxyethanol: Contains the phenoxyethyl structure but lacks the beta-chloroethyl and ethylamine groups.
Beta-Chloroethylamine: Contains the beta-chloroethyl and ethylamine groups but lacks the phenoxyethyl structure.
Uniqueness
4-Methylphenoxyethyl-beta-chloroethylethylamine hydrochloride is unique due to the combination of its phenoxyethyl, beta-chloroethyl, and ethylamine moieties. This unique structure imparts specific chemical and
特性
CAS番号 |
63917-95-3 |
|---|---|
分子式 |
C13H21Cl2NO |
分子量 |
278.21 g/mol |
IUPAC名 |
2-chloroethyl-ethyl-[2-(4-methylphenoxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C13H20ClNO.ClH/c1-3-15(9-8-14)10-11-16-13-6-4-12(2)5-7-13;/h4-7H,3,8-11H2,1-2H3;1H |
InChIキー |
DMOJNFSULCPVQA-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CCOC1=CC=C(C=C1)C)CCCl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Piperidine, 4-(2-chloro-3-fluorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B13785615.png)
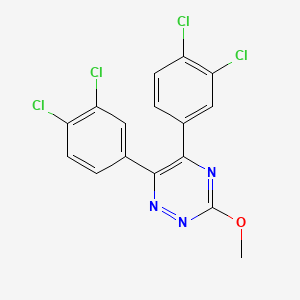
![Hexasodium;37,38,39,40,41,42-hexahydroxyheptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaene-5,11,17,23,29,35-hexasulfonate](/img/structure/B13785625.png)
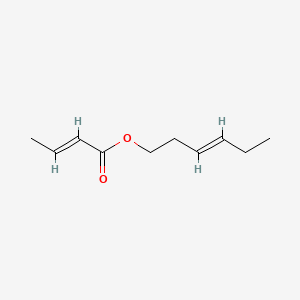

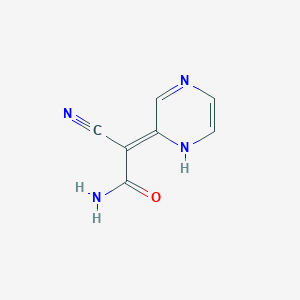
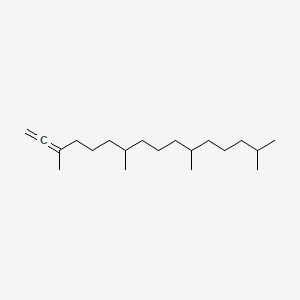


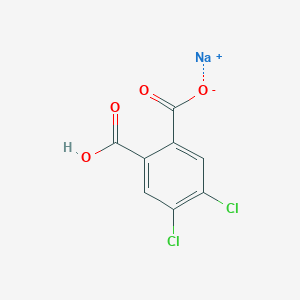
![disodium;5-[(E)-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,3,4-trichlorophenyl)methyl]-3-methyl-2-oxidobenzoate](/img/structure/B13785668.png)
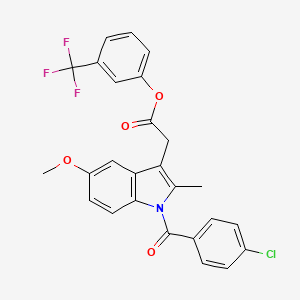
![1-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13785696.png)
